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molecular formula C8H6O3 B183874 4-Hydroxyisophthalaldehyde CAS No. 3328-70-9

4-Hydroxyisophthalaldehyde

Cat. No. B183874
M. Wt: 150.13 g/mol
InChI Key: FEUATHOQKVGPEK-UHFFFAOYSA-N
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Patent
US06022655

Procedure details

About 5.0 g (1.0 equivalent) of 5-formylsalicylaldehyde was dissolved in about 15 ml of ethanol, and about 3.25 g (about 1.05 equivalents) of monochloroacetone was added thereto. Then, about 8.7 ml (about 1.50 equivalents) of diisopropylethylamine was added thereto at room temperature. The mixture was heated while being stirred for about 5 hours, and maintaining the reaction temperature at about 60° C. to 70° C. After confirming the completion of the reaction by TLC, the mixture was allowed to cool down. The produced solid matter was separated by filtering, and washed with ethanol. Then, the solid matter was recrystallized from ethanol so as to obtain about 5.8 g of the target 5-formyl-2-acetylbenzo[b]furan in the form of white crystal (yield: about 92.6%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
8.7 mL
Type
reactant
Reaction Step Three
Yield
92.6%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:10]=[C:7]([CH:8]=O)[C:6]([OH:11])=[CH:5][CH:4]=1)=[O:2].Cl[CH2:13][C:14](=[O:16])[CH3:15].C(N(C(C)C)CC)(C)C>C(O)C>[CH:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][C:13]([C:14](=[O:16])[CH3:15])=[CH:8][C:7]=2[CH:10]=1)=[O:2]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(C=O)=C1)O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
8.7 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
while being stirred for about 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature at about 60° C. to 70° C
CUSTOM
Type
CUSTOM
Details
the completion of the reaction by TLC
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
CUSTOM
Type
CUSTOM
Details
The produced solid matter was separated
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
Then, the solid matter was recrystallized from ethanol so as

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(=O)C1=CC2=C(OC(=C2)C(C)=O)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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